[1-(4-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone

Forensic Toxicology LC-MS/MS Method Development Synthetic Cannabinoid Metabolism

[1-(4-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone, commonly catalogued as RCS-4 M9 metabolite (CAS 1630022-96-6), is a phase I metabolite of the synthetic cannabinoid RCS-4. It is characterized by hydroxylation on both the N-pentyl chain and the phenyl ring, consistent with O-demethylation and monohydroxylation of the parent compound.

Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
CAS No. 1630022-96-6
Cat. No. B591506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone
CAS1630022-96-6
SynonymsRCS-4 N-(4-hydroxypentyl)phenol metabolite
Molecular FormulaC20H21NO3
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)O)O
InChIInChI=1S/C20H21NO3/c1-14(22)5-4-12-21-13-18(17-6-2-3-7-19(17)21)20(24)15-8-10-16(23)11-9-15/h2-3,6-11,13-14,22-23H,4-5,12H2,1H3
InChIKeyJXSIBZRVKUYYOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RCS-4 M9 Metabolite (CAS 1630022-96-6): A Dihydroxylated Synthetic Cannabinoid Biomarker for Forensic Urinalysis


[1-(4-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone, commonly catalogued as RCS-4 M9 metabolite (CAS 1630022-96-6), is a phase I metabolite of the synthetic cannabinoid RCS-4 [1]. It is characterized by hydroxylation on both the N-pentyl chain and the phenyl ring, consistent with O-demethylation and monohydroxylation of the parent compound [2]. This compound is provided as a certified analytical reference standard (purity ≥98%) intended for forensic and research use .

Why RCS-4 M9 Metabolite Cannot Be Replaced by Other RCS-4 or JWH-series Metabolites in Forensic Assays


RCS-4 metabolites differ substantially in their chromatographic retention, mass spectral fragmentation, and detection windows in biological matrices [1]. The dihydroxylated RCS-4 M9 metabolite (1630022-96-6) exhibits a unique combination of O-demethylation and alkyl hydroxylation that distinguishes it from the mono-hydroxylated N-(4-hydroxypentyl) (CAS 1448893-03-5) or N-(5-hydroxypentyl) (CAS 1379604-66-6) analogs . Generic substitution with a different metabolite would invalidate quantitative LC-MS/MS or GC-MS methods that rely on the specific precursor–product ion transitions and retention time of this analyte [2]. The evidence below quantifies these differential dimensions.

Quantitative Differentiation of RCS-4 M9 Metabolite (1630022-96-6) from Closest Analogs


Molecular Formula and Mass Differentiation from Mono-Hydroxylated RCS-4 Metabolites

The RCS-4 M9 metabolite (C20H21NO3, monoisotopic mass 323.1521 Da) is distinguishable from the RCS-4 N-(4-hydroxypentyl) metabolite (C21H23NO3, 337.1678 Da) by a mass difference of 14.0157 Da, corresponding to the replacement of a methoxy group (-OCH3) with a hydroxy group (-OH) on the benzoyl moiety [1]. This mass shift provides a specific MRM transition for unambiguous identification in complex urine matrices.

Forensic Toxicology LC-MS/MS Method Development Synthetic Cannabinoid Metabolism

UV-Vis Spectral Differentiation: λmax Shift vs. N-(4-Hydroxypentyl) Analog

The RCS-4 M9 metabolite exhibits a λmax at 262 nm and 320 nm, whereas the N-(4-hydroxypentyl) analog shows λmax at 263 nm and 319 nm . This 1-nm bathochromic shift in the long-wavelength band, attributed to the phenolic -OH versus methoxy substitution on the benzoyl ring, provides a reproducible UV signature for identity confirmation during HPLC purity analysis.

Analytical Chemistry HPLC Method Development Reference Standard Characterization

Detection Window in Urine: O-Demethyl-Hydroxy Metabolites vs. N-Hydroxypentyl Glucuronide

In a controlled pig model, the O-demethyl-hydroxy metabolites (class to which RCS-4 M9 metabolite belongs) were detectable in urine for approximately 4 hours post-administration, compared to at least 6 hours for the N-hydroxypentyl glucuronide conjugate [1]. While the detection window is shorter, the O-demethyl-hydroxy metabolite provides a complementary marker useful for confirming recent RCS-4 exposure, particularly when phase II conjugates have been enzymatically hydrolyzed before analysis.

Forensic Urinalysis Metabolic Pathway Detection Window

Purity and Formulation Consistency for Quantitative Method Validation

The RCS-4 M9 metabolite is supplied as a crystalline solid with a certified purity of ≥98% and a defined formulation solubility profile (DMF: 5 mg/mL; DMSO: 3 mg/mL; Ethanol: 10 mg/mL) . In contrast, many alternative RCS-4 metabolites from non-certified vendors lack batch-specific purity documentation and stability data, introducing unacceptable variability in calibration curve preparation for quantitative LC-MS/MS assays.

Analytical Reference Standard Method Validation Quality Control

Primary Application Scenarios for RCS-4 M9 Metabolite (1630022-96-6) Based on Differential Evidence


Forensic Urine Confirmation Assay for RCS-4 Consumption

The RCS-4 M9 metabolite serves as a specific phase I marker for RCS-4 intake in forensic urine drug testing. Its unique mass (323.1521 Da) and distinct fragmentation pattern enable confident identification when used alongside the N-(4-hydroxypentyl) and O-demethyl metabolites, as recommended by Kavanagh et al. (2012) and Schaefer et al. (2017) . The certified purity (≥98%) ensures accurate calibration for quantitative LC-MS/MS methods.

In Vitro Metabolism Studies of Synthetic Cannabinoids Using Human Hepatocytes or Liver Microsomes

As a dihydroxylated metabolite, this compound is essential for in vitro phase I metabolism studies aimed at elucidating the complete metabolic pathway of RCS-4 and structurally related benzoylindoles. The 1-nm λmax shift relative to the N-(4-hydroxypentyl) analog provides an orthogonal HPLC-UV identity check during incubation sample analysis .

Development and Validation of Multi-Analyte LC-MS/MS Panels for Synthetic Cannabinoid Metabolites

Laboratories developing comprehensive synthetic cannabinoid screening panels require this specific metabolite to achieve chromatographic separation from co-eluting isobaric compounds. The defined solubility profile (DMF, DMSO, Ethanol) supports preparation of stable stock solutions at known concentrations , enabling robust inter-laboratory method transfer.

Reference Standard for GC-MS Spectral Library Construction

The Cayman Spectral Library includes the 70 eV EI mass spectrum of this compound, facilitating its use as a reference standard for GC-MS library matching in forensic casework . The availability of a certified reference standard with batch-specific QC data ensures the library entry is traceable and reproducible.

Quote Request

Request a Quote for [1-(4-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.